2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H21ClN4O3S and its molecular weight is 480.97. The purity is usually 95%.
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Scientific Research Applications
Antinociceptive and Anti-inflammatory Properties
- A study synthesized derivatives similar to the specified compound and evaluated their antinociceptive and anti-inflammatory activities. Particularly, derivatives with para-substituted methyl, hydroxy, fluoro, chloro, bromo, and nitro showed significant activities in these areas T. Selvam et al., 2012.
Antimicrobial Agents
- Novel derivatives containing a similar structure were synthesized and showed promising antimicrobial activity against various bacterial and fungal strains, demonstrating potential as antimicrobial agents I. H. El Azab & Sh. H. Abdel-Hafez, 2015.
Anticancer Agents
- Pyrazole derivatives with oxa/thiadiazolyl and pyrazolo[4,3-d]-pyrimidine derivatives, closely related to the specified compound, exhibited higher anticancer activity than doxorubicin, a reference drug, showing potential in cancer therapy H. Hafez et al., 2016.
Plant Growth Stimulation
- A study synthesized new derivatives that included elements of the specified compound and found a pronounced plant growth stimulating effect, indicating potential applications in agriculture V. A. Pivazyan et al., 2019.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and receptors, such asATF4 and NF-kB proteins . These proteins play crucial roles in cellular processes like inflammation and stress response.
Mode of Action
It’s suggested that the compound may exert its effects through the inhibition ofER stress , apoptosis , and the NF-kB inflammatory pathway . This implies that the compound may bind to its targets and modulate their activity, leading to changes in these cellular processes.
Biochemical Pathways
The compound appears to affect several biochemical pathways. It seems to inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . These molecules are key players in the inflammatory response, suggesting that the compound may have anti-inflammatory properties.
Pharmacokinetics
Similar compounds have been evaluated for their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion . These properties can significantly impact the bioavailability of the compound and its ability to reach its targets in the body.
Result of Action
The compound appears to have promising neuroprotective and anti-inflammatory properties . It has been shown to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . These results suggest that the compound may protect neuronal cells from damage and death.
Properties
IUPAC Name |
2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methylbutyl)-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O3S/c1-14(2)10-11-29-23(30)21-20(17-8-3-4-9-18(17)31-21)27-24(29)33-13-19-26-22(28-32-19)15-6-5-7-16(25)12-15/h3-9,12,14H,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDFFYLWTIBGOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC4=NC(=NO4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.